Dexpramipexole Dexpramipexole Dexpramipexole is under investigation in clinical trial NCT01511029 (Study to Evaluate the QTC Interval in Healthy Volunteers Dosed With Dexpramipexole (QTC = Electrocardiogram (ECG) Interval Measured From the Onset of the QRS Complex to the End of the T Wave Corrected for Heart Rate)).
The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
Brand Name: Vulcanchem
CAS No.: 104632-28-2
VCID: VC0001594
InChI: InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1
SMILES: CCCNC1CCC2=C(C1)SC(=N2)N
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol

Dexpramipexole

CAS No.: 104632-28-2

Cat. No.: VC0001594

Molecular Formula: C10H17N3S

Molecular Weight: 211.33 g/mol

* For research use only. Not for human or veterinary use.

Dexpramipexole - 104632-28-2

Specification

Description Dexpramipexole is under investigation in clinical trial NCT01511029 (Study to Evaluate the QTC Interval in Healthy Volunteers Dosed With Dexpramipexole (QTC = Electrocardiogram (ECG) Interval Measured From the Onset of the QRS Complex to the End of the T Wave Corrected for Heart Rate)).
The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
CAS No. 104632-28-2
Molecular Formula C10H17N3S
Molecular Weight 211.33 g/mol
IUPAC Name (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Standard InChI InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1
Standard InChI Key FASDKYOPVNHBLU-SSDOTTSWSA-N
Isomeric SMILES CCCN[C@@H]1CCC2=C(C1)SC(=N2)N
SMILES CCCNC1CCC2=C(C1)SC(=N2)N
Canonical SMILES CCCNC1CCC2=C(C1)SC(=N2)N

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